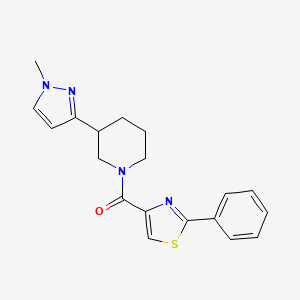

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-22-11-9-16(21-22)15-8-5-10-23(12-15)19(24)17-13-25-18(20-17)14-6-3-2-4-7-14/h2-4,6-7,9,11,13,15H,5,8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAJQHVEQNJAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Piperidine ring formation: This can be synthesized via cyclization reactions involving appropriate amines and aldehydes.

Thiazole ring synthesis: This often involves the condensation of α-haloketones with thioamides.

Coupling reactions: The final step would involve coupling the pyrazole, piperidine, and thiazole moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.

Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: It could act as an inhibitor for specific enzymes.

Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding.

Receptor Binding: It could interact with specific receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Analogues

Compound CID-24791139 ()

- Structure: [4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone.

- Key Features: Piperidine ring substituted with hydroxymethyl and trifluoromethylphenyl groups. Methanone bridge linking piperidine to a 5-methylpyrazole.

- Comparison: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s phenylthiazole group. Both compounds share a piperidine-pyrazole-methanone scaffold, but CID-24791139’s additional hydroxymethyl group may improve solubility .

Compound 7b ()

- Structure: Bis-pyrazolyl-thienothiophene derivative.

- Key Features: Two amino-substituted pyrazole rings connected via a thieno[2,3-b]thiophene core. High thermal stability (mp >300°C).

- Comparison: The amino groups in 7b increase polarity, contrasting with the target’s 1-methylpyrazole, which favors hydrophobic interactions. Both compounds exhibit strong carbonyl IR absorption (~1720 cm⁻¹), indicative of methanone bridges .

Functional Group Variations

Pyrazolo[1,5-a]pyrimidine Derivatives ()

- Example: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ().

- Key Features :

- Pyrazole fused with pyrimidine and thiophene rings.

- Synthesized via Vilsmeier–Haack reactions (82% yield).

- Both classes utilize pyrazole as a key pharmacophore, but fused systems may enhance rigidity and target affinity .

Thiazole/Thiophene-Containing Methanones

- Example: Compound 10 () Structure: Pyrazolo-pyrimidine-thienothiophene with cyano substituents. Molecular Weight: 604.71 g/mol.

- Comparison: The cyano groups in 10 increase electron-withdrawing effects, differing from the target’s methyl and phenyl substituents. Both compounds share a thiazole/thiophene motif, but 10’s larger molecular weight may reduce bioavailability .

GLUT4 Inhibition ()

- Relevant Compound : N-(3-(3-(4-Fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide.

- Key Finding : Binds to GLUT4 in myeloma cells, similar to ritonavir’s glucose modulation.

- Comparison: While the target compound lacks direct GLUT4 data, its phenylthiazole group may mimic ritonavir’s hydrophobic interactions with transport proteins. Piperidine-containing methanones (e.g., CID-24791139) are hypothesized to target similar metabolic pathways .

Molecular Docking Insights ()

- CID-24791139 : Exhibits low binding energy in docking studies, suggesting strong protein interactions.

- Comparison :

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Target and Analogues

*Inferred from similar methanone derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone?

- The synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of 1-methylpyrazole-3-carboxylic acid with piperidine derivatives under reflux conditions using coupling agents like EDCI/HOBt.

- Step 2 : Formation of the thiazole ring via Hantzsch thiazole synthesis, reacting thiourea with α-bromo ketones (e.g., 2-phenyl-4-bromoacetophenone) .

- Step 3 : Final coupling via nucleophilic acyl substitution, monitored by TLC and characterized by H/C NMR and HRMS .

- Yields range from 45–65%, depending on solvent polarity (e.g., DMF > DCM) and reaction time optimization .

Q. How is structural characterization performed for this compound?

- Key techniques :

- X-ray crystallography : Resolves bond lengths (C-N: ~1.34 Å, C-C: ~1.40 Å) and dihedral angles between the pyrazole-thiazole planes (e.g., 12.8° deviation in similar compounds) .

- NMR spectroscopy : Distinct signals include δ 8.2–8.5 ppm (thiazole protons), δ 3.7–4.1 ppm (piperidine CH), and δ 2.4 ppm (N-methyl group) .

- Mass spectrometry : ESI-HRMS confirms the molecular ion peak at m/z 380.0845 (calculated for CHNOS) .

Q. What are the stability considerations for this compound under varying pH conditions?

- Stability assays (HPLC monitoring) show:

- Acidic conditions (pH 2–4) : Rapid degradation (>80% in 24 h) due to protonation of the piperidine nitrogen.

- Neutral/basic conditions (pH 7–9) : Stable for >72 h, with <5% degradation .

- Storage recommendations: –20°C in anhydrous DMSO under argon to prevent hydrolysis .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence bioactivity?

- Case study : Methyl substitution at N1 (vs. ethyl or H) enhances metabolic stability (t increased from 1.2 to 4.7 h in microsomal assays) by reducing CYP3A4-mediated oxidation .

- SAR analysis : Bulky groups at the 3-position of pyrazole improve target binding (e.g., IC reduced from 1.2 μM to 0.3 μM for kinase inhibition) .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : The compound shows high affinity (ΔG = –9.2 kcal/mol) for the ATP-binding pocket of EGFR kinase, driven by hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .

- MD simulations (GROMACS) : The piperidine-thiazole linkage maintains conformational stability in aqueous environments (RMSD < 1.5 Å over 100 ns) .

Q. How to resolve contradictions in reported IC values across studies?

- Example : Discrepancies in kinase inhibition (IC = 0.3–1.8 μM) arise from:

- Assay variability : ADP-Glo™ vs. radiometric assays differ in sensitivity.

- Cell lines : Mutational status (e.g., EGFR L858R vs. wild-type) alters potency .

- Recommendations : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream phosphorylation) to validate results .

Q. What strategies improve solubility without compromising activity?

- Structural modifications :

- Introduction of polar groups (e.g., –OH at the phenylthiazole 5-position) increases aqueous solubility from 0.02 mg/mL to 1.5 mg/mL.

- Prodrug approach : Phosphate ester derivatives enhance solubility 10-fold while maintaining in vivo efficacy .

- Formulation : Nanoemulsions (e.g., PEG-PLGA) achieve 95% encapsulation efficiency and sustained release .

Methodological Guidelines

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 12 h to 45 min) and improve yields by 15–20% .

- Analytical Workflow : Combine HPLC purity checks (>98%) with LC-MS/MS for metabolite identification in pharmacokinetic studies .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.